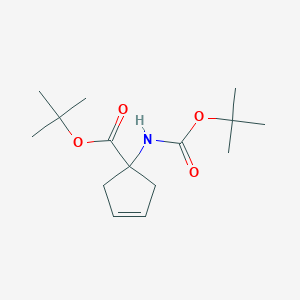

tert-Butyl 1-(Boc-amino)-3-cyclopentène-1-carboxylate

Vue d'ensemble

Description

“tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate” is a compound that contains a Boc-protected amino group . Boc, or tert-butyl carbamate, is a commonly used protecting group for amines . It is often used in the field of peptide synthesis .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .

Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .

Applications De Recherche Scientifique

Synthèse de peptides

Le groupe tert-butyloxycarbonyle (Boc) est un groupe protecteur essentiel en synthèse peptidique. Il est couramment utilisé pour protéger les groupes amino pendant la synthèse des peptides. Le groupe Boc est stable en milieu basique et inerte vis-à-vis de divers nucléophiles, ce qui le rend idéal pour des séquences de synthèse peptidique complexes. Il peut être éliminé en milieu acide, généralement avec de l'acide trifluoroacétique .

Protection des groupes hydroxy

Outre les groupes amino, le groupe Boc est également utilisé pour la protection des groupes hydroxy dans les molécules organiques. Cette double fonctionnalité permet de réaliser des réactions sélectives dans des processus de synthèse en plusieurs étapes, où les groupes protecteurs doivent être stables dans certaines conditions et éliminables dans d'autres .

Synthèse de cibles multifonctionnelles

Dans la synthèse de cibles multifonctionnelles, en particulier celles contenant des fonctions amino, le groupe Boc constitue une option principale pour la protection. Cela est dû à ses propriétés attrayantes, telles que sa stabilité dans diverses conditions et la facilité avec laquelle il peut être éliminé sans affecter d'autres groupes protecteurs .

Liquides ioniques pour la synthèse de dipeptides

Les liquides ioniques d'acides aminés protégés par le tert-butyloxycarbonyle (Boc-AAILs) ont été développés pour être utilisés dans la synthèse de dipeptides. Ces liquides ioniques servent de matières premières dans le processus de synthèse, offrant un environnement contrôlé pour la formation de liaisons peptidiques et améliorant les rendements dans un court laps de temps .

Protection mono-N-Boc chimiosélective

Le composé est utilisé dans la protection mono-N-Boc chimiosélective des amines de structure diverse. Ce processus est facilité par l'utilisation de l'hexafluoroisopropanol comme solvant et catalyseur, ce qui permet une méthode de protection simple et efficace. Le catalyseur utilisé dans ce processus peut être recyclé, ce qui accroît la durabilité de la méthode .

Double protection des fonctions amino

Le groupe Boc est unique par sa capacité à accommoder la double protection des fonctions amino. Ceci est particulièrement utile dans la synthèse de produits contenant un ou deux groupes Boc résultant de la double protection des amines et des amides. Une telle double protection est avantageuse lorsqu'il est nécessaire d'un clivage facilité en raison de l'interaction mutuelle entre deux groupes protecteurs sur le même azote .

Mécanisme D'action

Target of Action

Tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate, also known as tert-butyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate, is a Boc-protected amino compound . The primary targets of this compound are amino groups in organic molecules . The Boc group (tert-butoxycarbonyl) is a protective group used in organic synthesis of amino acids and peptides .

Mode of Action

The compound acts by protecting the amino groups during peptide synthesis . The Boc group is stable towards most nucleophiles and bases, making it an excellent protective group . The protection of amino groups is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .

Biochemical Pathways

The compound plays a crucial role in the synthesis of peptides . It is involved in the protection of amino groups, which prevents them from reacting under certain conditions . This allows for selective reactions to occur at other sites in the molecule . After the desired reactions have taken place, the Boc group can be removed to reveal the original amino group .

Pharmacokinetics

The properties of the boc group suggest that it would be stable under physiological conditions until it is deliberately removed through the application of acidic conditions .

Result of Action

The result of the action of this compound is the protection of amino groups during the synthesis of complex organic molecules . This allows for the selective reaction of other functional groups in the molecule, facilitating the synthesis of a wide range of peptides .

Action Environment

The action of this compound is influenced by the pH and temperature of the environment . The Boc group is stable under a wide range of conditions, but can be removed under acidic conditions . Therefore, the efficacy of this compound as a protective group can be controlled by adjusting the acidity of the environment .

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate in lab experiments is its versatility. It can be used to synthesize a wide range of compounds and can be used in a variety of biochemical and physiological studies. In addition, tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate is relatively stable and has a low toxicity, making it a safe compound to work with. However, tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate is not suitable for use in high-temperature reactions, as it is not very thermally stable.

Orientations Futures

The potential applications of tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate in scientific research are vast. One of the most promising areas of research is the development of new drugs and therapeutics. tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate could be used to synthesize novel compounds that could be used to treat a variety of diseases. In addition, tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate could be used to study the mechanisms of action of existing drugs, as well as to develop new drugs with improved efficacy. Additionally, tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate could be used to develop new polymers and materials with enhanced properties. Finally, tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate could be used to study the biochemical and physiological effects of various compounds and their interactions with biological systems.

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4/c1-13(2,3)19-11(17)15(9-7-8-10-15)16-12(18)20-14(4,5)6/h7-8H,9-10H2,1-6H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPAAIMSAXXWQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CC=CC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584918 | |

| Record name | tert-Butyl 1-[(tert-butoxycarbonyl)amino]cyclopent-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

521964-59-0 | |

| Record name | tert-Butyl 1-[(tert-butoxycarbonyl)amino]cyclopent-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

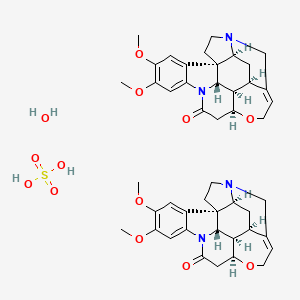

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Disodium;5-[3-pyridin-2-yl-6-(5-sulfonatofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonate;hydrate](/img/structure/B1602550.png)

![(1S,4S)-(-)-2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1602553.png)